molecular formula C9H7BrF3NO2 B1396686 Ethyl 2-bromo-4-(trifluoromethyl)nicotinate CAS No. 1227593-71-6

Ethyl 2-bromo-4-(trifluoromethyl)nicotinate

Cat. No.: B1396686
CAS No.: 1227593-71-6
M. Wt: 298.06 g/mol
InChI Key: VZCNQAXVUBZRTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-bromo-4-(trifluoromethyl)nicotinate is a chemical compound that belongs to the class of nicotinic acid derivatives. It is a white crystalline powder commonly used in medical, environmental, and industrial research. The molecular formula of this compound is C9H7BrF3NO2.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-4-(trifluoromethyl)nicotinate can be synthesized through various synthetic routes. One common method involves the bromination of ethyl 4-(trifluoromethyl)nicotinate using bromine or a brominating agent under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-4-(trifluoromethyl)nicotinate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced nicotinate derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinate derivatives, while oxidation and reduction reactions can produce corresponding oxides or reduced forms of the compound.

Scientific Research Applications

Ethyl 2-bromo-4-(trifluoromethyl)nicotinate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism by which ethyl 2-bromo-4-(trifluoromethyl)nicotinate exerts its effects involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical and physiological effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications.

Comparison with Similar Compounds

Ethyl 2-bromo-4-(trifluoromethyl)nicotinate can be compared with other similar compounds, such as:

    Methyl 2-bromo-6-(trifluoromethyl)nicotinate: This compound has a similar structure but differs in the position of the bromine and trifluoromethyl groups.

    Ethyl 2-(trifluoromethyl)nicotinate: This compound lacks the bromine atom, which significantly affects its reactivity and applications.

    Ethyl 4-(trifluoromethyl)nicotinate: This compound has a different substitution pattern, leading to variations in its chemical and biological properties.

Properties

IUPAC Name

ethyl 2-bromo-4-(trifluoromethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF3NO2/c1-2-16-8(15)6-5(9(11,12)13)3-4-14-7(6)10/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCNQAXVUBZRTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CN=C1Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-bromo-4-(trifluoromethyl)nicotinate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-bromo-4-(trifluoromethyl)nicotinate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-bromo-4-(trifluoromethyl)nicotinate
Reactant of Route 4
Ethyl 2-bromo-4-(trifluoromethyl)nicotinate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-bromo-4-(trifluoromethyl)nicotinate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-bromo-4-(trifluoromethyl)nicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.